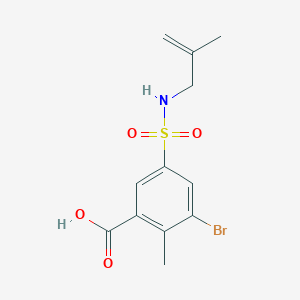![molecular formula C12H17NS B6645511 2-methyl-N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine](/img/structure/B6645511.png)
2-methyl-N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine, also known as MTMP, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. MTMP is a member of the class of compounds known as arylalkenylamines, which have been found to exhibit a range of biological activities.
Mécanisme D'action
The exact mechanism of action of 2-methyl-N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine is not well understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 2-methyl-N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine has been found to inhibit the activity of protein kinase C, which plays a key role in cell signaling and proliferation. In addition, 2-methyl-N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-methyl-N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine has been found to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. 2-methyl-N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine has also been found to exhibit anti-inflammatory effects, which may be due to its ability to inhibit the activity of certain enzymes involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
2-methyl-N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine has several advantages for use in lab experiments, including its well-established synthesis procedure and its ability to exhibit a range of biological activities. However, there are also some limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 2-methyl-N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine, including the development of new drugs based on its structure and the investigation of its potential as a chemotherapeutic agent. In addition, further research is needed to fully understand its mechanism of action and to investigate its potential for use in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, 2-methyl-N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine is a promising compound with potential applications in various fields, including drug development and cancer research. Its well-established synthesis procedure and range of biological activities make it an attractive candidate for further investigation. However, further research is needed to fully understand its mechanism of action and to investigate its potential for use in other fields.
Méthodes De Synthèse
The synthesis of 2-methyl-N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine involves the reaction of 4-methylthiobenzaldehyde with 2-methylprop-2-en-1-amine in the presence of a catalyst. The reaction proceeds through a condensation reaction to form the desired product. The synthesis of 2-methyl-N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine has been reported in several publications, and the procedure is well-established in the scientific community.
Applications De Recherche Scientifique
2-methyl-N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine has been found to exhibit a range of biological activities, including antiproliferative, antitumor, and anti-inflammatory effects. These properties make 2-methyl-N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine a promising candidate for the development of new drugs for the treatment of various diseases. In addition, 2-methyl-N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine has been found to exhibit activity against multidrug-resistant cancer cells, indicating its potential as a chemotherapeutic agent.
Propriétés
IUPAC Name |
2-methyl-N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NS/c1-10(2)8-13-9-11-4-6-12(14-3)7-5-11/h4-7,13H,1,8-9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOVMZOCPNXDOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CNCC1=CC=C(C=C1)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2-Chloro-5-fluorophenyl)sulfonylmorpholin-3-yl]acetic acid](/img/structure/B6645434.png)


![5-Iodo-2-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]pyridazin-3-one](/img/structure/B6645449.png)

![3-[Methyl-(3-methylsulfonylpyridin-2-yl)amino]propanoic acid](/img/structure/B6645460.png)
![3-methylsulfonyl-N-[1-(5-methylthiophen-2-yl)ethyl]pyridin-2-amine](/img/structure/B6645466.png)


![3-[(2-Methylprop-2-enylamino)methyl]phenol](/img/structure/B6645496.png)

![6-[(3-Hydroxy-2,2-dimethylcyclobutyl)amino]pyridazine-3-carboxylic acid](/img/structure/B6645518.png)
![2,2-Dimethyl-3-[(6-propan-2-ylpyrimidin-4-yl)amino]cyclobutan-1-ol](/img/structure/B6645521.png)
![2,2-Dimethyl-3-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]cyclobutan-1-ol](/img/structure/B6645525.png)